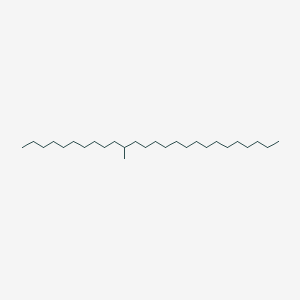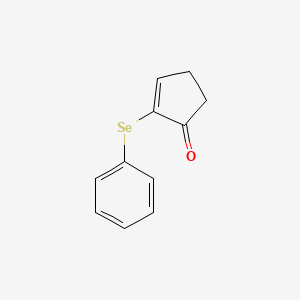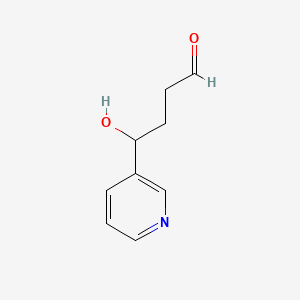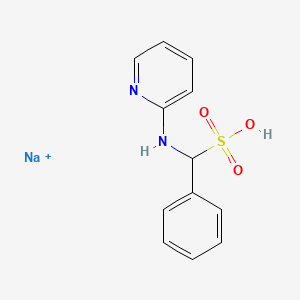
alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring attached to an amino group, a benzene ring, and a methanesulfonic acid group. The monosodium salt form enhances its solubility in water, making it more versatile for different applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt typically involves the reaction of 2-aminopyridine with benzyl chloride in the presence of a base, followed by sulfonation with methanesulfonic acid. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include water or ethanol.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The final product is often purified through crystallization or recrystallization techniques.
化学反応の分析
Types of Reactions
Alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzene rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenated compounds like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyridine or benzene derivatives.
科学的研究の応用
Alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonic acid group enhances its solubility and facilitates its interaction with target molecules, while the pyridine and benzene rings contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar solubility properties.
Phenyl-(pyridin-2-ylamino)methanesulfonic acid: A closely related compound with a similar structure but different functional groups.
Uniqueness
Alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt is unique due to its combination of a pyridine ring, benzene ring, and sulfonic acid group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its monosodium salt form further enhances its solubility and usability in aqueous environments.
特性
CAS番号 |
67913-95-5 |
|---|---|
分子式 |
C12H12N2NaO3S+ |
分子量 |
287.29 g/mol |
IUPAC名 |
sodium;phenyl-(pyridin-2-ylamino)methanesulfonic acid |
InChI |
InChI=1S/C12H12N2O3S.Na/c15-18(16,17)12(10-6-2-1-3-7-10)14-11-8-4-5-9-13-11;/h1-9,12H,(H,13,14)(H,15,16,17);/q;+1 |
InChIキー |
FPCZCMPEDPTVOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(NC2=CC=CC=N2)S(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
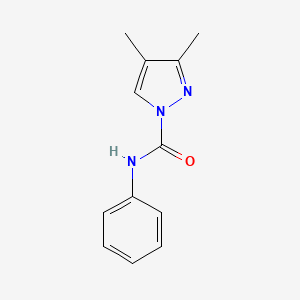
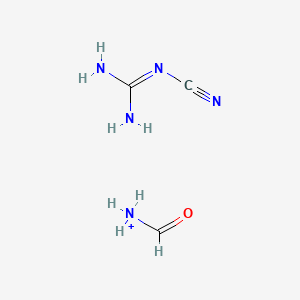
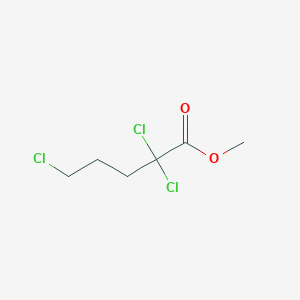
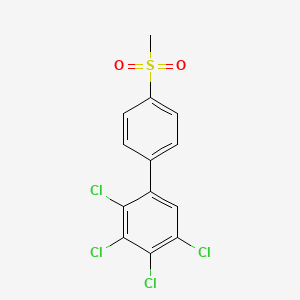



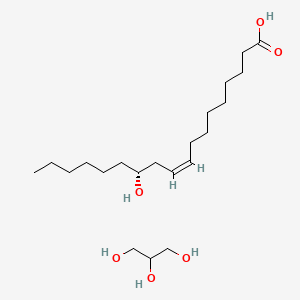
![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
methanone](/img/structure/B14469765.png)
